Hydrogen-Bond Acceptor Capacity: Target Compound vs. Mono-Substituted Benzodioxole Carboxamide Analogs
The target compound possesses five hydrogen-bond acceptor (HBA) sites (four oxygen atoms from the benzodioxole and carboxamide groups, plus one pyridine nitrogen), compared with only four HBA sites in the mono-substituted analog N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide (CAS 5532-96-7), which lacks the pyridine ring [1]. This difference in HBA count alters the potential for key polar interactions with biological targets. In benzodioxole carboxamide derivatives evaluated as P2X4/P2X7 receptor antagonists, variations in heterocyclic substituent count and positioning directly correlated with inhibitory potency, where analogues bearing additional nitrogen-containing heterocycles showed up to 5-fold improvements in IC50 values compared to simpler congeners [2].
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count and its implication for target-binding interactions |
|---|---|
| Target Compound Data | 5 HBA sites (4 oxygen + 1 pyridine nitrogen); MW 336.3 g/mol; TPSA 64.8 Ų [1] |
| Comparator Or Baseline | N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide (CAS 5532-96-7): 4 HBA sites; MW 245.23 g/mol |
| Quantified Difference | +1 HBA site (pyridine nitrogen); ΔMW = +91.07 g/mol; ΔTPSA ≈ +9.2 Ų (estimated from pyridine contribution) |
| Conditions | Computed descriptors from PubChem (release 2021.05.07); TPSA values calculated by Cactvs 3.4.8.18 [1]. Class-level activity inference from SAR studies on 1,3-benzodioxole N-carbamothioyl carboxamide derivatives as P2X4/P2X7 antagonists [2]. |
Why This Matters
For assay development or SAR campaigns, the additional HBA site contributed by the pyridine ring may enable distinct binding modes or selectivity profiles unattainable with mono-substituted analogs, making direct substitution scientifically unsound.
- [1] PubChem CID 52906783. N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/52906783 (accessed 2026-04-29). View Source
- [2] Therapeutic potentials and structure-activity relationship of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives as selective and potent antagonists of P2X4 and P2X7 receptors. Eur J Med Chem. 2022; 238:114491. doi:10.1016/j.ejmech.2022.114491. PubMed PMID: 35660250. View Source
